Cas no 133361-04-3 (5-Bromo-3-fluoro-2-nitrobenzenesulphonyl chloride)

5-Bromo-3-fluoro-2-nitrobenzenesulphonyl chloride Chemical and Physical Properties
Names and Identifiers
-
- 5-Bromo-3-fluoro-2-nitrobenzenesulphonyl chloride
- 5-BROMO-3-FLUORO-2-NITROBENZENESULFONYL CHLORIDE
-
- Inchi: 1S/C6H2BrClFNO4S/c7-3-1-4(9)6(10(11)12)5(2-3)15(8,13)14/h1-2H
- InChI Key: QZYXTUKPAWWIAT-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(=C(C=1)S(=O)(=O)Cl)[N+](=O)[O-])F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 353
- XLogP3: 2.6
- Topological Polar Surface Area: 88.3
5-Bromo-3-fluoro-2-nitrobenzenesulphonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013021828-250mg |
5-Bromo-3-fluoro-2-nitrobenzenesulfonyl chloride |
133361-04-3 | 97% | 250mg |
494.40 USD | 2021-06-24 | |
Alichem | A013021828-500mg |
5-Bromo-3-fluoro-2-nitrobenzenesulfonyl chloride |
133361-04-3 | 97% | 500mg |
855.75 USD | 2021-06-24 | |
Alichem | A013021828-1g |
5-Bromo-3-fluoro-2-nitrobenzenesulfonyl chloride |
133361-04-3 | 97% | 1g |
1,534.70 USD | 2021-06-24 |
5-Bromo-3-fluoro-2-nitrobenzenesulphonyl chloride Related Literature
-
Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
-
Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
-
Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
Additional information on 5-Bromo-3-fluoro-2-nitrobenzenesulphonyl chloride
Comprehensive Overview of 5-Bromo-3-fluoro-2-nitrobenzenesulphonyl chloride (CAS No. 133361-04-3)
5-Bromo-3-fluoro-2-nitrobenzenesulphonyl chloride (CAS No. 133361-04-3) is a specialized sulfonyl chloride derivative widely utilized in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This compound, characterized by its bromo, fluoro, and nitro functional groups, serves as a key intermediate for constructing complex molecules. Its unique structure enables selective reactions, making it invaluable for researchers exploring heterocyclic chemistry and drug discovery.
In recent years, the demand for halogenated aromatic compounds like 5-Bromo-3-fluoro-2-nitrobenzenesulphonyl chloride has surged due to their role in developing targeted therapies and crop protection agents. With the rise of precision medicine and green chemistry, this compound aligns with trends favoring atom-efficient synthesis and sustainable methodologies. Researchers frequently search for "sulfonation reactions with nitrobenzenes" or "applications of bromo-fluoro nitro compounds," reflecting its relevance in cutting-edge science.
The electron-withdrawing nature of the nitro and sulphonyl chloride groups in CAS 133361-04-3 facilitates nucleophilic substitution reactions, a topic often queried in academic forums. Its regioselectivity is particularly valued in constructing biaryl ethers—a common motif in kinase inhibitors. Industry professionals also explore its use in photoaffinity labeling, a technique gaining traction in proteomics research.
From a synthetic perspective, 5-Bromo-3-fluoro-2-nitrobenzenesulphonyl chloride offers advantages in multistep transformations. Its thermal stability allows for reactions under diverse conditions, addressing queries about "high-temperature compatible sulfonylating agents." Recent publications highlight its utility in cross-coupling reactions, especially with palladium catalysis, answering frequent searches on "Pd-catalyzed functionalization of halogenated aromatics."
Environmental and safety considerations are paramount when handling this compound. While not classified as hazardous under standard regulations, proper personal protective equipment (PPE) is recommended—a point emphasized in laboratory safety guidelines. Its low volatility reduces inhalation risks, a feature often compared to similar benzenesulphonyl derivatives in safety data discussions.
Analytical characterization of 133361-04-3 typically involves HPLC, NMR, and mass spectrometry, with many researchers seeking "spectral data for bromo-fluoro nitrobenzenes." The compound's crystalline form and solubility profile in common organic solvents (e.g., dichloromethane, THF) are frequently documented, supporting its use in solution-phase synthesis.
Emerging applications include its incorporation into functional materials such as organic semiconductors, responding to growing interest in "halogenated aromatics for optoelectronics." The meta-fluoro substitution pattern in particular enables unique molecular stacking behaviors, a hot topic in materials science circles.
For procurement, CAS 133361-04-3 is available through specialized fine chemical suppliers, with purity levels ranging from 95% to 99%. Storage recommendations (ambient temperature, desiccated conditions) are commonly searched alongside shelf life inquiries. The compound's cost-effectiveness compared to analogous polyhalogenated intermediates makes it economically attractive for industrial-scale applications.
In summary, 5-Bromo-3-fluoro-2-nitrobenzenesulphonyl chloride represents a versatile building block at the intersection of medicinal chemistry, materials science, and methodology development. Its balanced reactivity profile continues to inspire innovative applications across multiple scientific disciplines.
133361-04-3 (5-Bromo-3-fluoro-2-nitrobenzenesulphonyl chloride) Related Products
- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)
- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
- 249916-07-2(Borreriagenin)
- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)



